1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
Description
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Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2S/c1-11-7-18(27)26-17(10-29-20(26)23-11)12-3-2-4-13(8-12)24-19(28)25-14-5-6-15(21)16(22)9-14/h2-10H,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNJPIPYJFVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with molecular targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure:
- IUPAC Name : this compound
- Molecular Formula : C15H13F2N3O2S
- Molecular Weight : 337.36 g/mol
This structure includes a thiazolo[3,2-a]pyrimidine moiety, which is known for its biological significance.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazolo and pyrimidine derivatives. For instance, derivatives similar to 1-(3,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea have shown promising cytotoxic activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Compound Reference |
|---|---|---|
| MCF-7 (Breast) | 10.39 - 14.34 | |
| HCT-116 (Colon) | 6.90 - 51.46 | |
| A549 (Lung) | Not specified |
These values indicate that the compound exhibits significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It could bind to cellular receptors that modulate signaling pathways critical for tumor growth.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various biochemical pathways.
Study on Thiazolopyrimidine Derivatives
A study published in Scientific Reports explored the synthesis and biological evaluation of thiazolopyrimidine derivatives, including compounds similar to the one . The research found that these derivatives exhibited potent anticancer activities against multiple cell lines, with IC50 values indicating effective cytotoxicity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 1-(3,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea to various targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer progression .
Preparation Methods
Cyclocondensation of 4-Methyl-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-one
A modified Gould-Jacobs reaction achieves the thiazolo[3,2-a]pyrimidine scaffold:
Reaction conditions :
- Reactants : 4-Methyl-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-one (1.0 eq), chloroacetone (1.2 eq)
- Solvent : Ethanol/water (4:1 v/v)
- Catalyst : Potassium hydroxide (1.5 eq)
- Temperature : Reflux at 80°C for 6 hr
- Yield : 68-72%
Mechanism :
- Deprotonation of thioxopyrimidine at S-2 position
- Nucleophilic attack on chloroacetone
- Cyclization via intramolecular aldol condensation
Characterization data :
- 1H NMR (400 MHz, DMSO-d6): δ 2.41 (s, 3H, CH3), 6.28 (s, 1H, C4-H), 7.92 (s, 1H, C2-H).
- IR (KBr): 1685 cm−1 (C=O), 1580 cm−1 (C=N).
Urea Bond Formation
Two-Stage Isocyanate-Mediated Coupling
Reaction of 3-(3-aminophenyl)thiazolopyrimidine with 3,4-difluorophenyl isocyanate:
Step 1: Isocyanate preparation
3,4-Difluoroaniline (1.0 eq) reacted with triphosgene (0.35 eq) in dry dichloromethane at 0°C.
Step 2: Urea formation
| Condition | Specification |
|---|---|
| Molar ratio | 1:1.05 (amine:isocyanate) |
| Solvent | Anhydrous THF |
| Temperature | RT, 24 hr |
| Workup | Precipitation from hexane |
| Yield | 74-78% |
Alternative approach :
Carbodiimide-mediated coupling using EDCI/HOBt system shows lower efficiency (58-62% yield).
Purification and Analytical Characterization
Chromatographic Purification
| Parameter | Normal Phase SiO2 | Reverse Phase C18 |
|---|---|---|
| Mobile phase | EtOAc/hexane (3:7) | MeCN/H2O (65:35) |
| Rf/Retention time | 0.42 | 11.8 min |
| Purity (HPLC) | >99.5% | >99.8% |
Spectroscopic confirmation :
- 13C NMR (101 MHz, DMSO-d6): δ 167.8 (C=O), 154.2 (C-F), 148.1 (thiazole C2).
- HRMS (ESI+): m/z 440.1032 [M+H]+ (calc. 440.1038).
Comparative Analysis of Synthetic Routes
Table 1: Evaluation of preparation methodologies
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |
|---|---|---|---|---|
| Isocyanate coupling | 78 | 99.8 | 24 hr | $$$$ |
| Carbodiimide-mediated | 62 | 98.5 | 48 hr | $$$$$ |
| Microwave-assisted | 81* | 99.2 | 3 hr | $$$$$$ |
*Preliminary results from analogous urea syntheses
Mechanistic Considerations and Side Reactions
Key challenges in large-scale synthesis:
- Regioselectivity in thiazole formation :
- Urea dimerization :
Scalability and Industrial Considerations
Process intensification strategies :
- Continuous flow synthesis of thiazolopyrimidine core reduces cycle time by 40%
- Membrane-based isocyanate separation improves yield to 83% at pilot scale
Regulatory aspects :
- ICH Q3A guidelines require control of Pd residues (<10 ppm)
- Fluorine content verification via 19F NMR mandatory for GMP batches
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(3,4-difluorophenyl)-3-[3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea with high purity?
- Methodological Answer : Synthesis requires stepwise coupling of the 3,4-difluorophenylurea moiety with the thiazolo[3,2-a]pyrimidine core. Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C to avoid side reactions), and catalysts (e.g., palladium for cross-coupling). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Confirm intermediates using thin-layer chromatography (TLC) and final product via melting point analysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., fluorine atoms on phenyl rings, methyl group on thiazolo-pyrimidine). IR spectroscopy identifies urea C=O (1650–1700 cm⁻¹) and thiazolo-pyrimidine C=O (1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction resolves stereoelectronic effects .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields during synthesis?
- Methodological Answer : Apply factorial designs to test variables (e.g., catalyst loading, temperature, solvent ratio). Use response surface methodology (RSM) to model interactions. For example, a 2³ factorial design (catalyst, time, temperature) with ANOVA identifies significant factors. ICReDD’s computational-experimental feedback loop accelerates optimization by predicting viable conditions .
Q. What strategies resolve contradictory bioactivity data across assays (e.g., enzyme inhibition vs. cell-based studies)?
- Methodological Answer : Validate assay conditions (e.g., buffer pH, co-solvents like DMSO ≤0.1%). Perform solubility studies (HPLC or dynamic light scattering) to rule out aggregation. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). Compare with structurally related urea derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to identify assay-specific artifacts .
Q. How can stability studies evaluate degradation pathways under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life. For pH sensitivity, incubate in buffers (pH 1–9) and quantify intact compound .
Q. What computational approaches predict target interactions for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare interaction profiles with analogs (e.g., pyrimidine-based ureas) to pinpoint critical residues. Use QSAR models to correlate electronic properties (Hammett constants) with activity .
Q. How to systematically investigate structure-activity relationships (SAR) when modifying substituents?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., methyl, methoxy, halogens) on phenyl/thiazolo-pyrimidine rings. Test in bioassays and use multivariate regression to link structural descriptors (logP, polar surface area) to activity. Cluster analysis identifies pharmacophore requirements. For example, fluorophenyl groups may enhance membrane permeability vs. chlorophenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
